molecular formula C12H12N2O B15220568 4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one

4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one

Cat. No.: B15220568
M. Wt: 200.24 g/mol
InChI Key: NUZRGLKVUWXVFZ-DHZHZOJOSA-N
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Description

4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one typically involves the condensation of benzaldehyde with 1,2-dimethylimidazole-5-one under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene moiety or the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzylidene derivatives: Compounds with similar benzylidene moieties, such as benzylideneacetone, which also exhibit diverse chemical reactivity and biological activities.

    Imidazole derivatives: Other imidazole-based compounds, such as 1,2-dimethylimidazole, which share structural similarities and may have comparable applications.

Uniqueness

4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one is unique due to the combination of its benzylidene and imidazole functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(5E)-5-benzylidene-2,3-dimethylimidazol-4-one

InChI

InChI=1S/C12H12N2O/c1-9-13-11(12(15)14(9)2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b11-8+

InChI Key

NUZRGLKVUWXVFZ-DHZHZOJOSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC=CC=C2)/C(=O)N1C

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2)C(=O)N1C

Origin of Product

United States

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